molecular formula C20H28N4O4 B6989557 tert-butyl (3R,4R)-3-[benzyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-4-hydroxypyrrolidine-1-carboxylate

tert-butyl (3R,4R)-3-[benzyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B6989557
M. Wt: 388.5 g/mol
InChI Key: SDWVMJHHDFMCMR-IAGOWNOFSA-N
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Description

tert-butyl (3R,4R)-3-[benzyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-4-hydroxypyrrolidine-1-carboxylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring, a benzyl group, and an oxadiazole moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-[benzyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-4-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-14-21-18(22-28-14)13-23(10-15-8-6-5-7-9-15)16-11-24(12-17(16)25)19(26)27-20(2,3)4/h5-9,16-17,25H,10-13H2,1-4H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWVMJHHDFMCMR-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(CC2=CC=CC=C2)C3CN(CC3O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NO1)CN(CC2=CC=CC=C2)[C@@H]3CN(C[C@H]3O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-[benzyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable nucleophile.

    Oxadiazole Formation: The oxadiazole moiety can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Final Coupling: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the oxadiazole ring or other functional groups to yield various reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are used under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxadiazole ring could produce a variety of reduced heterocycles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe or ligand in studying enzyme interactions, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features make it a candidate for drug design and development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-[benzyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-4-hydroxypyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3R,4R)-3-[benzylamino]-4-hydroxypyrrolidine-1-carboxylate
  • tert-butyl (3R,4R)-3-[benzyl-[(5-methyl-1,2,4-triazol-3-yl)methyl]amino]-4-hydroxypyrrolidine-1-carboxylate
  • tert-butyl (3R,4R)-3-[benzyl-[(5-methyl-1,2,4-thiadiazol-3-yl)methyl]amino]-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl (3R,4R)-3-[benzyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-4-hydroxypyrrolidine-1-carboxylate lies in its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the oxadiazole ring, in particular, distinguishes it from similar compounds and may confer unique biological or chemical properties.

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